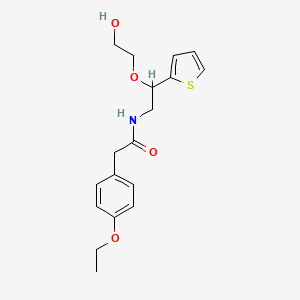

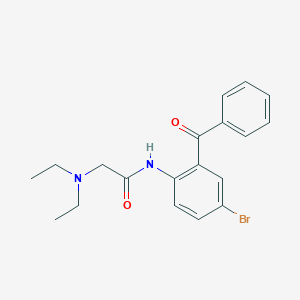

2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide, also known as ET-26-HCl, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further investigation.

Scientific Research Applications

Metabolism and Herbicide Detoxification

- Herbicide Metabolism and Phytotoxicity: Research on acetochlor metabolism in plant seedlings highlights the role of acetamide derivatives in selective phytotoxicity. Tolerant plant species metabolize acetochlor more efficiently than susceptible species, suggesting that detoxification mechanisms are crucial for herbicide selectivity (Breaux, 1987).

Chemical Synthesis and Drug Intermediates

- Hydroxamic Acids and Lactams Synthesis: Studies on the synthesis of cyclic hydroxamic acids and lactams demonstrate the versatility of acetamide derivatives in producing compounds with potential biological activities (Hartenstein & Sicker, 1993).

- Chemoselective Acetylation: Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the application of acetamide derivatives in synthesizing intermediates for antimalarial drugs, highlighting the importance of selectivity in chemical synthesis (Magadum & Yadav, 2018).

Molecular Structure and Interaction Studies

- Amide Derivatives in Anion Coordination: The study of different spatial orientations of amide derivatives on anion coordination provides insights into the structural aspects of acetamide derivatives and their potential in designing molecules with specific coordination properties (Kalita & Baruah, 2010).

Antimicrobial and Anticancer Activities

- Antimicrobial and Anticancer Derivatives: Synthesis and pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities illustrate the biomedical applications of these compounds (Rani et al., 2016).

Learning and Memory Effects

- Effects on Learning and Memory: The synthesis and evaluation of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) derivatives and their effects on learning and memory in mice underscore the potential of acetamide derivatives in neuropharmacological research (Jiang Jing-ai, 2006).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-2-22-15-7-5-14(6-8-15)12-18(21)19-13-16(23-10-9-20)17-4-3-11-24-17/h3-8,11,16,20H,2,9-10,12-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVESYYWSEWPDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)

![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)

![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)